![molecular formula C20H23CaN7O6 B7907851 calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Levomefolic acid is synthesized in the absorptive cells of the small intestine from polyglutamylated dietary folate. It is a methylated derivative of tetrahydrofolate. The synthesis involves the reduction of 5,10-methylenetetrahydrofolate to Levomefolic acid by the enzyme methylenetetrahydrofolate reductase (MTHFR) .
Industrial Production Methods
Industrial production of Levomefolic acid typically involves the fermentation of microorganisms that produce folate, followed by chemical modification to obtain the desired methylated form. The process includes extraction, purification, and crystallization steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Levomefolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolate and further to folic acid.
Reduction: It can be reduced back to tetrahydrofolate.
Substitution: It can participate in substitution reactions where the methyl group is transferred to homocysteine to form methionine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Enzymatic conditions involving methionine synthase and vitamin B12 as a cofactor are typical.
Major Products Formed
Oxidation: Dihydrofolate and folic acid.
Reduction: Tetrahydrofolate.
Substitution: Methionine and tetrahydrofolate.
Scientific Research Applications
Levomefolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: It is used in the treatment of folate deficiency and related disorders, such as megaloblastic anemia and hyperhomocysteinemia.
Mechanism of Action
Levomefolic acid exerts its effects by participating in the one-carbon metabolism pathway. It acts as a donor of methyl groups in the methylation of homocysteine to form methionine. This reaction is catalyzed by the enzyme methionine synthase, with vitamin B12 as a cofactor. The methionine formed is then used in the synthesis of S-adenosylmethionine, a universal methyl donor involved in various methylation reactions, including DNA methylation .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The synthetic form of folate that must be reduced to tetrahydrofolate to become biologically active.
Dihydrofolate: An intermediate in the reduction of folic acid to tetrahydrofolate.
Tetrahydrofolate: The reduced form of folate that participates in one-carbon transfer reactions.
Uniqueness
Levomefolic acid is unique because it is the primary biologically active form of folate used directly by the body without the need for enzymatic reduction. This makes it more efficient in preventing and treating folate deficiency compared to other forms of folate .
Properties
IUPAC Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBRFHSPXRJQD-QNTKWALQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23CaN7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
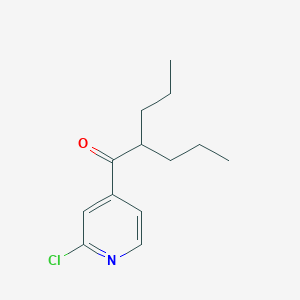
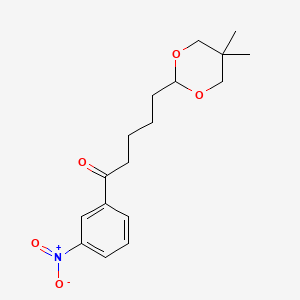
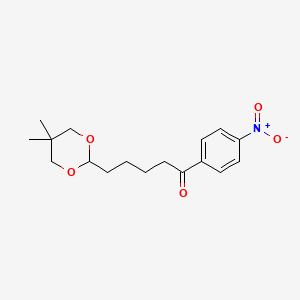
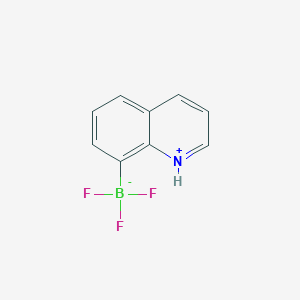
![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)
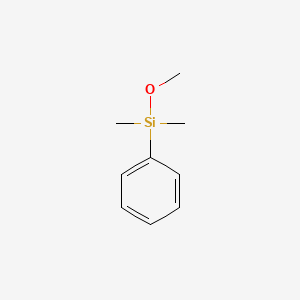
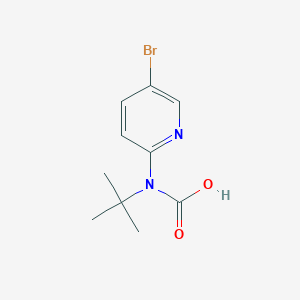
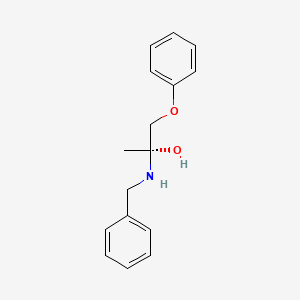
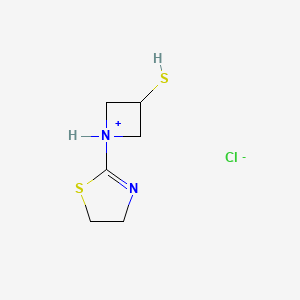
![(7S,9S)-7-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7907870.png)

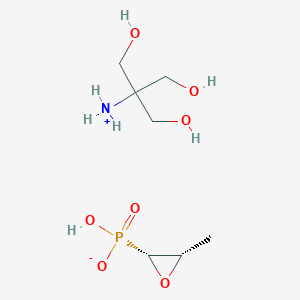
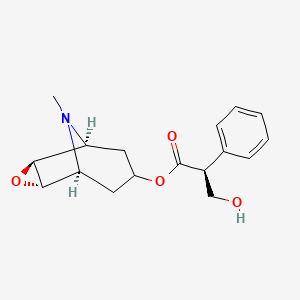
![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)
